3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide
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Overview
Description
3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide is a complex organic compound that features a benzamide core structure with additional chlorobenzamido and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally includes the following steps:
- Preparation of 3-chlorobenzamido intermediate.
- Coupling of the intermediate with a benzoxazole derivative.
- Final coupling with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar chemical properties and applications.
Uniqueness
3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorobenzamido and benzoxazole groups makes it particularly versatile for various applications.
Properties
Molecular Formula |
C27H17Cl2N3O3 |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
3-chloro-N-[2-[3-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzoxazol-6-yl]benzamide |
InChI |
InChI=1S/C27H17Cl2N3O3/c28-19-7-1-4-16(12-19)25(33)30-21-9-3-6-18(14-21)27-32-23-11-10-22(15-24(23)35-27)31-26(34)17-5-2-8-20(29)13-17/h1-15H,(H,30,33)(H,31,34) |
InChI Key |
AMTCORYAAOQYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(O3)C=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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